molecular formula C14H15NO4 B10948205 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide

5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B10948205
M. Wt: 261.27 g/mol
InChI Key: LRJPVSBWPAZDJY-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the ethoxyphenoxy group and the carboxamide functionality makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide typically involves the reaction of 5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde with an amine source under suitable conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds to 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide include:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and applications .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H15NO4/c1-2-17-10-3-5-11(6-4-10)18-9-12-7-8-13(19-12)14(15)16/h3-8H,2,9H2,1H3,(H2,15,16)

InChI Key

LRJPVSBWPAZDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N

Origin of Product

United States

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